

# A Comparative Spectral Analysis: Salicylic Acid and Acetylsalicylic Acid (Aspirin)

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## Compound of Interest

Compound Name: *1-(4-Fluorophenyl)-2-nitropropene*

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An objective guide for researchers, scientists, and drug development professionals on the spectral differences between the starting material, salicylic acid, and the final product, acetylsalicylic acid (aspirin). This guide provides a comprehensive comparison of their spectral data, supported by detailed experimental protocols.

The conversion of salicylic acid to acetylsalicylic acid is a cornerstone of organic synthesis, widely performed in both academic and industrial settings. The success of this esterification reaction is paramount, and its confirmation relies heavily on spectroscopic analysis. This guide offers a detailed comparison of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for both the starting material and the final product.

## Data Presentation: A Head-to-Head Spectral Comparison

The following tables summarize the key quantitative spectral data for salicylic acid and acetylsalicylic acid, highlighting the distinct features that allow for unequivocal differentiation between the two compounds.

Table 1:  $^1\text{H}$  NMR Spectral Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Salicylic Acid	~10-12	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.95	Doublet of doublets	1H		Aromatic C-H
~7.50	Triplet of doublets	1H		Aromatic C-H
~7.00	Doublet	1H		Aromatic C-H
~6.90	Triplet of doublets	1H		Aromatic C-H
~5.5 (variable)	Singlet (broad)	1H		Phenolic Hydroxyl (-OH)
Acetylsalicylic Acid	~11.77	Singlet (broad)	1H	Carboxylic Acid (-COOH)[1]
8.12	Doublet	1H		Aromatic C-H (ortho to -COOH) [1]
7.66	Triplet	1H		Aromatic C-H (para to -COOH) [1]
7.28	Triplet	1H		Aromatic C-H (para to - OCOCH <sub>3</sub> )[1]
7.16	Doublet	1H		Aromatic C-H (ortho to - OCOCH <sub>3</sub> )[1]
2.36	Singlet	3H		Acetyl Methyl (- COCH <sub>3</sub> )[1]

Table 2:  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Salicylic Acid	~174	Carboxylic Acid Carbonyl (C=O)
	~161	Aromatic Carbon (-OH attached)
	~136	Aromatic C-H
	~130	Aromatic C-H
	~119	Aromatic C-H
	~117	Aromatic C-H
	~115	Aromatic Carbon (-COOH attached)
Acetylsalicylic Acid	~170	Carboxylic Acid Carbonyl (C=O)
	~169	Ester Carbonyl (C=O)
	~151	Aromatic Carbon (-OCOCH <sub>3</sub> attached)
	~134	Aromatic C-H
	~131	Aromatic C-H
	~126	Aromatic C-H
	~124	Aromatic Carbon (-COOH attached)
	~122	Aromatic C-H
	~21	Acetyl Methyl Carbon (-CH <sub>3</sub> )

Table 3: FTIR Spectral Data (cm<sup>-1</sup>)

Compound	Absorption Band (cm <sup>-1</sup> )	Functional Group
Salicylic Acid	3233 (broad)	O-H stretch (phenolic)
3000-2500 (broad)	O-H stretch (carboxylic acid) <sup>[2]</sup>	
1652-1670	C=O stretch (carboxylic acid)	
1610-1558	C=C stretch (aromatic)	
1444-1503	C-C stretch (aromatic)	
Acetylsalicylic Acid	3000-2500 (broad)	O-H stretch (carboxylic acid)
1753	C=O stretch (ester) <sup>[3]</sup>	
1689	C=O stretch (carboxylic acid) <sup>[3]</sup>	
1608	C=C stretch (aromatic) <sup>[3]</sup>	
1306-1219	C-O stretch (ester and carboxylic acid) <sup>[4]</sup>	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragment Ions (m/z)
Salicylic Acid	138 <sup>[5]</sup>	120 ([M-H <sub>2</sub> O] <sup>+</sup> ), 92 ([M-CO <sub>2</sub> H] <sup>+</sup> ) <sup>[5][6]</sup>
Acetylsalicylic Acid	180	138 ([M-CH <sub>2</sub> CO] <sup>+</sup> ), 120 ([M-CH <sub>2</sub> CO-H <sub>2</sub> O] <sup>+</sup> ), 92 ([M-CH <sub>2</sub> CO-CO <sub>2</sub> H] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Synthesis of Acetylsalicylic Acid

- Reactant Preparation: In a 50 mL Erlenmeyer flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.
- Catalyst Addition: Carefully add 5 drops of 85% phosphoric acid to the flask.
- Reaction: Gently swirl the flask to mix the reactants and heat it in a water bath maintained at 70-80°C for 15 minutes.
- Hydrolysis of Excess Acetic Anhydride: Cautiously add 2 mL of deionized water to the warm flask to decompose any unreacted acetic anhydride.
- Crystallization: Add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.
- Isolation and Purification: Collect the aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.

## Spectroscopic Analysis

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample (salicylic acid or acetylsalicylic acid) in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters: Set the spectral width to approximately 16 ppm, the number of scans to 16, and the relaxation delay to 1 second.
- $^{13}\text{C}$  NMR Parameters: Set the spectral width to approximately 220 ppm, the number of scans to 1024, and use a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

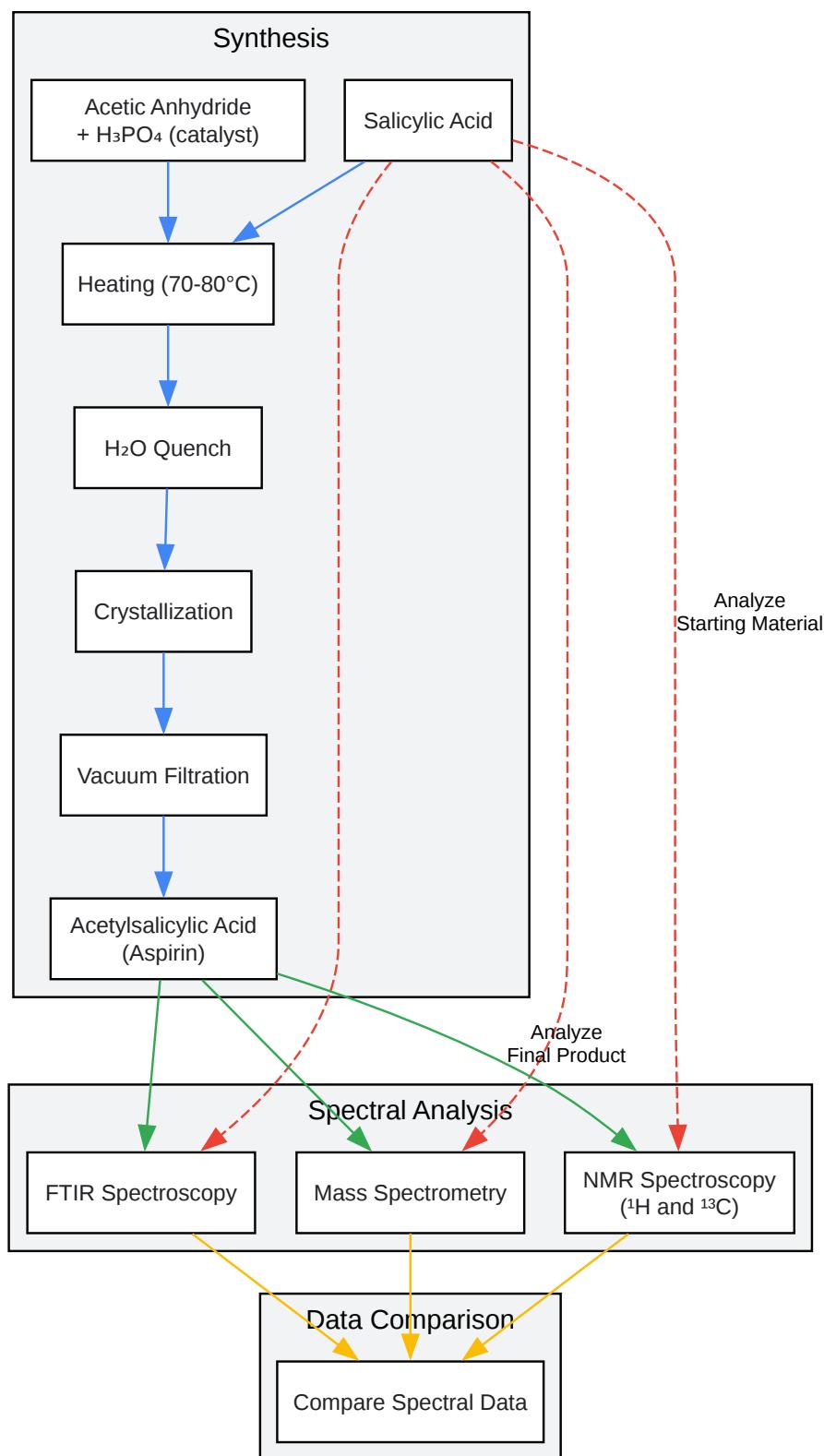
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
- Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .[9] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

### 3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solid samples.
- Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and comparative spectral analysis of salicylic acid and acetylsalicylic acid.

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Caption: Experimental workflow for aspirin synthesis and spectral comparison.

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